4-Methyl-3-hydroxyanthranilic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZONAXDAWHDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203691 | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-14-7 | |
| Record name | 2-Amino-3-hydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-methylanthranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-3-HYDROXYANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AZK5IEE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Distribution As a Metabolite in Broader Biological Pathways
The role of 4-Methyl-3-hydroxyanthranilic acid as a metabolite is highly specialized and is predominantly understood in the context of the actinomycin (B1170597) biosynthetic pathway in Streptomyces. It is not known to be a common intermediate in the primary metabolic pathways of most organisms. Its distribution is therefore largely confined to the secondary metabolism of its producer organisms.
The biosynthesis of 4-MHA originates from the essential amino acid L-tryptophan. nih.gov This multi-step enzymatic conversion is a key branch of the kynurenine (B1673888) pathway, which is involved in tryptophan degradation in many organisms. However, in actinomycin-producing Streptomyces, this pathway is adapted to produce 4-MHA.
The formation of 4-MHA is a critical step, as it provides the chromophoric core of the actinomycin molecule. The pathway involves the following key transformations:
Conversion of L-tryptophan to N-formylkynurenine: This is an oxidative cleavage of the indole (B1671886) ring of tryptophan.
Formation of Kynurenine: The formyl group is removed to yield kynurenine.
Hydroxylation: Kynurenine is hydroxylated to form 3-hydroxykynurenine.
Methylation: A methyl group is added to the aromatic ring, a step that distinguishes this pathway from the standard kynurenine pathway.
Cleavage: The side chain is cleaved to yield this compound.
Once synthesized, two molecules of 4-MHA are condensed and oxidized to form the phenoxazinone chromophore that is characteristic of all actinomycins. This chromophore is then attached to two pentapeptide lactone chains, which are assembled by non-ribosomal peptide synthetases (NRPSs), to complete the actinomycin structure.
The following interactive data table outlines the key steps in the biosynthesis of this compound from L-tryptophan.
| Precursor | Intermediate | Key Enzyme Class | Product |
| L-Tryptophan | N-Formylkynurenine | Tryptophan-2,3-dioxygenase | Kynurenine |
| Kynurenine | 3-Hydroxykynurenine | Kynurenine-3-monooxygenase | 3-Hydroxykynurenine |
| 3-Hydroxykynurenine | 3-Hydroxy-4-methylkynurenine | Methyltransferase | 3-Hydroxy-4-methylkynurenine |
| 3-Hydroxy-4-methylkynurenine | - | Kynureninase | This compound |
Biosynthesis of 4 Methyl 3 Hydroxyanthranilic Acid
Tryptophan Catabolism and the Kynurenine (B1673888) Pathway as a Precursor Route
The vast majority of dietary L-tryptophan, approximately 95%, is catabolized through the kynurenine pathway. nih.gov This pathway is not only crucial for tryptophan degradation but also for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). biorxiv.orgnih.gov The intermediates of this pathway are bioactive molecules that play significant roles in various physiological and pathological processes. nih.govresearchgate.net The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine. biorxiv.org
Initial Enzymatic Conversions of Tryptophan to Kynurenine
The catabolism of tryptophan is initiated by the cleavage of the indole (B1671886) ring of tryptophan to form N'-formylkynurenine. nih.gov This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). mdpi.comresearchgate.net TDO is primarily found in the liver, while IDO has a broader distribution in extrahepatic tissues and is induced by inflammatory cytokines. nih.govcpn.or.kr Subsequently, N'-formylkynurenine is hydrolyzed by kynurenine formamidase to produce L-kynurenine. nih.govresearchgate.net
| Enzyme | Location | Function |
| Tryptophan 2,3-dioxygenase (TDO) | Primarily liver | Catalyzes the conversion of L-tryptophan to N'-formylkynurenine. nih.gov |
| Indoleamine 2,3-dioxygenase (IDO) | Extrahepatic tissues | Catalyzes the conversion of L-tryptophan to N'-formylkynurenine, particularly during an immune response. nih.govcpn.or.kr |
| Kynurenine formamidase | Widespread | Hydrolyzes N'-formylkynurenine to L-kynurenine. nih.gov |
Formation of 3-Hydroxyanthranilic Acid (3-HAA) as an Intermediate
Following its formation, kynurenine is further metabolized in a series of enzymatic steps that lead to the production of 3-hydroxyanthranilic acid (3-HAA). First, kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK). nih.govnih.gov Subsequently, the enzyme kynureninase catalyzes the cleavage of 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid and alanine. nih.govhmdb.ca 3-HAA is a key intermediate in the kynurenine pathway and serves as the direct precursor for the synthesis of quinolinic acid, a precursor for NAD+ biosynthesis. nih.govbu.edu
| Enzyme | Substrate | Product |
| Kynurenine 3-monooxygenase (KMO) | L-Kynurenine | 3-Hydroxykynurenine nih.govnih.gov |
| Kynureninase | 3-Hydroxykynurenine | 3-Hydroxyanthranilic acid and Alanine nih.govhmdb.ca |
Specific Enzymatic Methylation Steps
The final step in the biosynthesis of 4-Methyl-3-hydroxyanthranilic acid involves the specific addition of a methyl group to the 3-hydroxyanthranilic acid molecule. This methylation can occur through distinct enzymatic pathways.
Characterization of 3-Hydroxyanthranilic Acid 4-Methyltransferase Activity
The direct methylation of 3-hydroxyanthranilic acid is catalyzed by the enzyme 3-hydroxyanthranilate 4-C-methyltransferase. This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to introduce a methyl group at the C4 position of the 3-hydroxyanthranilate aromatic ring, forming 3-hydroxy-4-methylanthranilate (this compound) and S-adenosyl-L-homocysteine. wikipedia.org This methyltransferase has been purified and characterized, particularly in the context of actinomycin (B1170597) synthesis in Streptomyces antibioticus. wikipedia.org
Alternative Methylation Pathways via 3-Hydroxykynurenine (3-HK)
An alternative route for the formation of the methylated precursor to 4-M-3-HAA involves the methylation of 3-hydroxykynurenine (3-HK) prior to its conversion to an anthranilate derivative.
In the actinomycin-producing bacterium Streptomyces chrysomallus, two paralogous genes, acmI and acmL, encode aromatic C-methyltransferases. nih.gov These enzymes have been shown to exclusively methylate 3-hydroxykynurenine (3-HK) using S-adenosyl-l-methionine as the methyl donor, resulting in the formation of 3-hydroxy-4-methylkynurenine. nih.gov This methylated kynurenine derivative can then be converted to this compound by the action of hydroxykynureninase. nih.gov Interestingly, these enzymes also exhibit activity towards other hydroxyphenyl-amino propanoic acids like p-tyrosine and m-tyrosine, although at a lower rate compared to 3-HK. nih.gov
| Enzyme | Substrate | Product | Organism |
| 3-Hydroxyanthranilate 4-C-methyltransferase | 3-Hydroxyanthranilate | 3-Hydroxy-4-methylanthranilate wikipedia.org | Streptomyces antibioticus wikipedia.org |
| Aromatic C-Methyltransferase (AcmI, AcmL) | 3-Hydroxykynurenine | 3-Hydroxy-4-methylkynurenine nih.gov | Streptomyces chrysomallus nih.gov |
Stereoselectivity of Methylation Reactions by Specific Enzymes
The methylation step in the 4-MHA pathway is catalyzed by S-adenosyl-methionine (SAM)-dependent methyltransferases. Research into these enzymes, particularly AcmI and AcmL from the actinomycin biosynthetic gene cluster in Streptomyces chrysomallus, has revealed unusual and specific stereoselectivity. nih.gov These enzymes catalyze the C-methylation of the phenolic group of 3-hydroxykynurenine (3-HK) to produce 3-hydroxy-4-methylkynurenine. biorxiv.org
A key finding is the antipodal stereoselectivity exhibited by both AcmI and AcmL. nih.gov They demonstrate a preference for different enantiomers depending on the substrate:
For the natural precursor 3-hydroxykynurenine (3-HK) , the enzymes are stereospecific for the D-enantiomer . nih.gov
Conversely, when presented with alternative phenolic amino acid substrates such as p-tyrosine or m-tyrosine , the enzymes preferentially methylate the L-enantiomer . nih.gov
This dual stereospecificity is a notable enzymatic feature. The presence of the α-amino group on the substrate is crucial for recognition and catalysis, as phenolic acids with shorter side chains, like 3-hydroxyanthranilic acid itself, are not methylated by these enzymes. nih.gov Similarly, the methyltransferase SibL, involved in the biosynthesis of the antitumor antibiotic sibiromycin (B87660), also displays a relaxed stereochemical specificity, accepting both D- and L-enantiomers of 3-hydroxykynurenine as substrates, highlighting a degree of promiscuity among related methyltransferases. researchgate.net
| Substrate | Preferred Enantiomer |
|---|---|
| 3-hydroxykynurenine (3-HK) | D-enantiomer |
| p-tyrosine | L-enantiomer |
| m-tyrosine | L-enantiomer |
Genetic Basis of this compound Biosynthesis
The genetic blueprint for 4-MHA synthesis is located within a large, physically clustered set of genes, a common organizational feature for secondary metabolite pathways in bacteria.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of actinomycin, including the 4-MHA moiety, are organized into large biosynthetic gene clusters (BGCs) on the chromosomes of producing Streptomyces species. nih.govnih.gov These clusters have been identified and sequenced in various strains, such as Streptomyces chrysomallus and Streptomyces costaricanus. nih.govnih.gov
The actinomycin BGC in S. chrysomallus spans approximately 50 kb of contiguous DNA and contains 28 genes with biosynthetic functions. nih.govnactem.ac.uk A remarkable and unprecedented feature of this cluster is the presence of two large inverted repeats, suggesting a complex evolutionary history involving gene duplication. nih.gov In S. costaricanus, the cluster is about 39.8 kb and contains 25 open reading frames (ORFs). nih.gov These BGCs are comprehensive, containing all the necessary genetic information for the pathway, including genes for 4-MHA precursor synthesis, nonribosomal peptide synthesis, regulation, and self-resistance. nih.govnactem.ac.uk
| Characteristic | S. chrysomallus | S. costaricanus | S. iakyrus |
|---|---|---|---|
| Approximate Size | 50 kb | 39.8 kb | Not specified |
| Number of Genes/ORFs | 28 | 25 | Not specified |
| Key Features | Two large inverted repeats of genes | Contains four positive regulatory genes | Contains one ACMS I gene and two copies of ACMS II and III genes |
Pathway-Specific Enzyme Isoforms (e.g., Tryptophan Dioxygenase, Kynurenine Formamidase, Hydroxykynureninase) and Their Distinct Regulation
The biosynthesis of 4-MHA begins with the degradation of L-tryptophan via a modified kynurenine pathway. Functional analysis of the actinomycin BGC has revealed that it encodes pathway-specific isoforms of key enzymes in this pathway: tryptophan dioxygenase, kynurenine formamidase, and hydroxykynureninase. nih.govd-nb.info These specialized enzymes are distinct from their counterparts involved in primary tryptophan catabolism. nih.gov
The primary distinction lies in their regulation. The expression and activity of the primary metabolic enzymes are typically subject to cellular regulatory circuits, such as catabolite repression by compounds like L-glutamate. researchgate.net In contrast, the biosynthesis-specific isoforms are regulated in concert with the production of the antibiotic, ensuring a dedicated supply of the 4-MHA precursor. nih.gov This divergent evolution of pathway-specific enzymes allows the organism to produce secondary metabolites without interfering with essential primary metabolic functions. d-nb.info For instance, the activity of the general tryptophan 2,3-dioxygenase (TDO) is regulated by hormonal induction, substrate activation, and feedback inhibition by products like NADPH. nactem.ac.uk The actinomycin-specific TDO isoform is presumably controlled by pathway-specific regulators encoded within the BGC, freeing it from these systemic controls.
Role of Nonribosomal Peptide Synthetase (NRPS) Systems in Initial Activation
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize peptides without the use of ribosomes. youtube.com In the context of actinomycin biosynthesis, an NRPS system is responsible for the initial activation of 4-MHA and its subsequent incorporation into the growing peptide chain. nih.govnih.gov This process is a critical step that links the chromophore precursor to the peptide portion of the final antibiotic.
The initial activation of 4-MHA is carried out by an enzyme known as Actinomycin Synthetase I (ACMS I). This enzyme is a standalone adenylation (A) domain, encoded by the acmA gene within the BGC. nih.gov The biochemical function of ACMS I is to activate 4-MHA by catalyzing its reaction with ATP to form a 4-methyl-3-hydroxyanthranilyl-adenylate (4-MHA-AMP) intermediate. This activation step prepares the 4-MHA molecule for subsequent covalent attachment to a carrier protein. The gene product of acmA has been expressed and confirmed to be the active ACMS I enzyme.
Following its activation as an adenylate, the 4-MHA moiety is transferred to an acyl carrier protein (ACP), also known as a thiolation (T) domain. In the actinomycin pathway, this function is performed by a small, standalone protein encoded by the acmD gene, named AcmACP. nih.gov AcmACP acts as a dedicated carrier for 4-MHA.
The activated 4-MHA-AMP is loaded onto AcmACP, resulting in the formation of a thioester bond between the carboxyl group of 4-MHA and the terminal thiol of a 4'-phosphopantetheine prosthetic group attached to a conserved serine residue on AcmACP. This covalent tethering primes the precursor for the first condensation reaction. The toluyl-AcmACP complex (using a substrate analog) has been shown to directly acylate the thioester-bound threonine on the first module of the large NRPS enzyme, Actinomycin Synthetase II (ACMS II). This directed transfer from AcmACP to the next NRPS module officially initiates the assembly of the pentapeptide chain, demonstrating the crucial role of AcmACP as the 4-MHA carrier protein in the initiation of actinomycin synthesis. nih.gov
Regulatory Mechanisms of this compound Biosynthesis
Transcriptional and Translational Control in Microbial Systems
The genetic blueprint for 4-MHA synthesis is typically located within a larger biosynthetic gene cluster (BGC) responsible for the entire actinomycin production pathway. nih.govresearchgate.netasm.org The regulation of these genes is primarily managed at the transcriptional level, involving a sophisticated interplay of regulatory proteins and gene organization.
The genes within the actinomycin BGC appear to be organized into functional operons, allowing for the coordinated expression of genes required for specific stages of the biosynthetic pathway, such as 4-MHA synthesis, peptide assembly, and regulation. nih.gov For instance, the mRNA transcript for phenoxazinone synthase, an enzyme that acts downstream of 4-MHA incorporation, is significantly larger than what is required to encode its subunit, suggesting it is part of a polycistronic mRNA that includes other genes. nih.govasm.org
Transcriptional Regulation: The actinomycin BGC in various Streptomyces species contains several genes predicted to encode transcriptional regulators. nih.govnih.gov Experimental evidence has confirmed the role of some of these regulators. In Streptomyces costaricanus SCSIO ZS0073, a gene designated acnO was identified as a positive regulator; inactivation of this gene resulted in the complete cessation of actinomycin D production. mdpi.com The gene cluster in Streptomyces chrysomallus also contains several genes, including acmJ, acmO, acmP, and acmU, that are annotated as having regulatory functions. researchgate.net These pathway-specific regulators are crucial for activating the expression of the biosynthetic genes at the appropriate time in the microorganism's life cycle.
Gene expression is also controlled by broader transcriptional mechanisms like catabolite repression. The synthesis of phenoxazinone synthase in Streptomyces antibioticus is repressed by glucose. nih.govasm.org At a transcriptional level, mRNA levels for this enzyme are lower in cultures grown with glucose compared to those grown with galactose. nih.govasm.org The mRNA levels only begin to rise after the glucose in the medium has been depleted, indicating a classic catabolite repression mechanism controlling the expression of the actinomycin pathway, and by extension, the synthesis of its 4-MHA precursor. nih.govasm.org
Translational Control: While transcriptional control of the 4-MHA pathway is well-documented, specific mechanisms of translational control are less understood. In general, the regulation of secondary metabolism in Streptomyces can be influenced by post-transcriptional events. Ribonucleases (RNases), enzymes that degrade RNA, are known to affect antibiotic synthesis. frontiersin.org These enzymes can control the stability and availability of mRNA transcripts for the biosynthetic enzymes, thereby influencing the rate of protein synthesis. However, direct evidence linking specific translational control mechanisms to the enzymes of the 4-MHA biosynthetic pathway is not yet extensively detailed.
Feedback Inhibition and Environmental Influences on Production
The production rate of 4-MHA is further modulated by metabolic feedback and a variety of external environmental signals. These factors ensure that the energetically expensive process of secondary metabolite production is carried out under optimal conditions for the organism.
Feedback Inhibition: Feedback inhibition is a recognized level of regulation for antibiotic synthesis in Streptomyces. frontiersin.org In this mechanism, the final product of a pathway inhibits the activity of an early enzyme in the same pathway, thus preventing over-accumulation of the product. While this is a common regulatory strategy in metabolic pathways, specific examples of the final actinomycin product, or 4-MHA itself, directly inhibiting the enzymes responsible for 4-MHA biosynthesis (e.g., tryptophan dioxygenase, kynureninase) are not prominently documented in research literature. The primary mechanism of action for actinomycin is the inhibition of transcription by intercalating into DNA, which affects the producing organism as well as target cells, but this is distinct from a classical enzymatic feedback inhibition loop. nih.gov
Environmental Influences: The biosynthesis of 4-MHA is highly sensitive to environmental and nutritional conditions. The type and availability of carbon and nitrogen sources, pH, temperature, and salinity can dramatically influence the yield of actinomycin and, consequently, the flux through the 4-MHA pathway.
Carbon Source: The choice of carbon source is a critical factor. As mentioned, glucose often exerts catabolite repression on the actinomycin BGC. nih.govasm.org Conversely, other carbohydrates can promote high yields, although the optimal source varies between species. Galactose was found to be a favorable carbon source in S. antibioticus. nih.govnih.gov Studies on various strains have identified a range of effective carbon sources for actinomycin production. nih.gove3journals.org
| Streptomyces Strain | Optimal Carbon Source(s) for Actinomycin Production | Reference |
|---|---|---|
| Streptomyces antibioticus | D-galactose | nih.gov |
| Streptomyces sp. MBT27 | Glycerol, GlcNAc, Fructose, Glucose | nih.gov |
| Streptomyces sp. AH 11.4 | Starch, Arabinose, Glucose, Glycerol, Maltose | e3journals.org |
Other Physicochemical Factors: Other environmental parameters also play a significant role in regulating production. The optimal conditions for temperature, pH, and salinity can differ substantially among various actinomycin-producing strains. For example, research on Streptomyces heliomycini determined that the highest production of actinomycins occurred at a specific salinity and pH. frontiersin.org Similarly, studies on other actinomycetes have identified optimal temperature ranges and nitrogen sources for maximizing the output of antimicrobial compounds. scispace.com
| Factor | Organism/Strain | Optimal Condition | Reference |
|---|---|---|---|
| pH | Streptomyces heliomycini | 8.5 | frontiersin.org |
| Salinity | Streptomyces heliomycini | 5% | frontiersin.org |
| Temperature | Actinomycete isolates (AC2, AC9, AC12) | 35-40°C | scispace.com |
| Nitrogen Source | Actinomycete isolate AC9 | Sodium nitrate | scispace.com |
| Nitrogen Source | Actinomycete isolate AC2 | Ammonium sulfate | scispace.com |
Role of 4 Methyl 3 Hydroxyanthranilic Acid As a Biosynthetic Intermediate and Metabolite
Downstream Metabolic Fates and Transformations
Incorporation into Peptide Structures (e.g., Actinomycin (B1170597) Pentapeptide Lactones)
4-Methyl-3-hydroxyanthranilic acid (4-MHA) is a crucial biosynthetic intermediate, most notably serving as the initiating building block for the synthesis of actinomycin antibiotics. mdpi.comresearchgate.net These complex molecules are characterized by a central phenoxazinone chromophore linked to two identical pentapeptide lactone rings. mdpi.comresearchgate.net The assembly of these pentapeptide chains is not directed by ribosomes but rather by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). mdpi.comresearchgate.net
The biosynthesis of the actinomycin pentapeptide lactone is a highly orchestrated process that commences with the activation of 4-MHA. researchgate.net This activation is catalyzed by a specific enzyme, actinomycin synthetase I (ACMS I), which adenylates 4-MHA. researchgate.net The activated 4-MHA is then transferred to the subsequent NRPS modules, actinomycin synthetase II (ACMS II) and III (ACMS III), which are responsible for the sequential addition of the five amino acids that constitute the pentapeptide ring. researchgate.net In the case of actinomycin D, these amino acids are L-threonine, D-valine, L-proline, L-sarcosine, and N-methyl-L-valine. mdpi.comnih.gov
The process begins with the acylation of L-threonine, the first amino acid of the chain, with the activated 4-MHA on the surface of ACMS II. researchgate.net The NRPS machinery then continues to add the remaining amino acids in a stepwise fashion. Once the full 4-MHA-pentapeptide chain is assembled, it undergoes cyclization to form the 4-MHA pentapeptide lactone. researchgate.netresearchgate.net The final step in the formation of the complete actinomycin molecule is the oxidative condensation of two of these 4-MHA pentapeptide lactone monomers. researchgate.netresearchgate.net This reaction, mediated by a phenoxazinone synthase, forms the characteristic actinocin (B1199408) chromophore of the antibiotic. researchgate.net
The critical role of the 4-MHA pentapeptide lactone as the direct precursor to actinomycin has been experimentally demonstrated. nih.gov Feeding cultures of actinomycin-producing Streptomyces with structural analogs of 4-MHA that lack the ortho-aminophenol configuration necessary for dimerization leads to the accumulation of the corresponding acyl pentapeptide lactones. nih.govresearchgate.net This is because these altered precursors can be incorporated into the pentapeptide chain, but the resulting lactones cannot undergo the final oxidative condensation step. nih.gov
Table 1: Key Components in the Biosynthesis of Actinomycin Pentapeptide Lactones
| Component | Role | Reference(s) |
| This compound (4-MHA) | The initiating unit for the NRPS assembly line. | mdpi.comresearchgate.net |
| Actinomycin Synthetase I (ACMS I) | Activates 4-MHA by adenylation. | researchgate.net |
| Actinomycin Synthetase II (ACMS II) & III (ACMS III) | Sequentially add the five amino acids to the activated 4-MHA to form the pentapeptide chain. | researchgate.net |
| L-threonine, D-valine, L-proline, L-sarcosine, N-methyl-L-valine | The five amino acids that compose the pentapeptide lactone ring in actinomycin D. | mdpi.comnih.gov |
| Phenoxazinone Synthase | Catalyzes the oxidative condensation of two 4-MHA pentapeptide lactone monomers to form the final actinomycin molecule. | researchgate.net |
Further Modifications of the Aromatic Ring in Complex Natural Products
While 4-MHA itself is a key building block, the structural diversity of the actinomycin family of natural products is primarily achieved through modifications of the amino acid residues within the pentapeptide lactone rings, rather than extensive modifications of the 4-MHA aromatic ring after its incorporation. nih.gov For example, the actinomycin X-type antibiotics, such as actinomycin Xoβ and actinomycin X₂, are characterized by the presence of 4-hydroxyproline (B1632879) or 4-oxoproline, respectively, in place of proline in the β-pentapeptide lactone ring. nih.gov These modifications occur prior to the dimerization of the pentapeptide lactone halves and are catalyzed by enzymes such as 4-oxoproline synthase. nih.gov
However, the biosynthesis of actinomycin L highlights a unique modification involving the proline moiety before the final condensation. In this case, anthranilamide is linked via a spiro-linkage to the 4-oxoproline residue of actinomycin X₂. researchgate.net This suggests that while the core 4-MHA derived phenoxazinone structure is generally conserved, subsequent enzymatic reactions can introduce further complexity by modifying the appended peptide chains.
The introduction of structural analogs of 4-MHA into the biosynthetic pathway can lead to the formation of novel actinomycin-like molecules. nih.govresearchgate.net When actinomycin-producing streptomycetes are fed with compounds like 4-methyl-3-hydroxybenzoic acid, 3-hydroxybenzoic acid, or 4-aminobenzoic acid, these analogs can be activated and incorporated into pentapeptide lactones. nih.govresearchgate.net Because these analogs lack the necessary chemical groups for the final dimerization step, the resulting acyl pentapeptide lactones accumulate. nih.gov This demonstrates the flexibility of the biosynthetic machinery to some extent, but also underscores the importance of the specific structure of 4-MHA for the completion of actinomycin synthesis.
Mechanistic Insights into its Biological Role (Non-Clinical Focus)
Involvement in Kynurenine (B1673888) Pathway Branching and Metabolite Interconversion
This compound is a metabolite derived from the kynurenine pathway, which is the primary route for the catabolism of the essential amino acid tryptophan. mdpi.combiorxiv.org The biosynthesis of 4-MHA represents a specific branch of this pathway, particularly in actinomycin-producing microorganisms like Streptomyces. mdpi.com
The pathway to 4-MHA begins with tryptophan, which is converted to N-formylkynurenine by the enzyme tryptophan-2,3-dioxygenase. mdpi.com N-formylkynurenine is then deformylated to kynurenine by kynurenine formamidase. mdpi.com Subsequently, kynurenine is hydroxylated to form 3-hydroxykynurenine (3-HK) by kynurenine 3-monooxygenase. mdpi.com
The pathway then diverges depending on the specific organism. In some actinomycin producers, such as Streptomyces chrysomallus, 3-hydroxykynurenine is methylated to yield 4-methyl-3-hydroxy-kynurenine (4-MHK). mdpi.com This intermediate is then cleaved by hydroxykynureninase to produce 4-MHA. mdpi.com In an alternative route observed in Streptomyces antibioticus, tryptophan is first converted to 3-hydroxyanthranilic acid (3-HAA), which is subsequently methylated to form 4-MHA. mdpi.com This demonstrates that different species have evolved distinct enzymatic strategies to arrive at the same critical precursor for actinomycin synthesis.
Table 2: Biosynthetic Pathways to this compound (4-MHA)
| Precursor | Intermediate(s) | Final Product | Key Enzyme(s) | Producing Organism Example | Reference(s) |
| Tryptophan | N-formylkynurenine, Kynurenine, 3-Hydroxykynurenine (3-HK), 4-Methyl-3-hydroxy-kynurenine (4-MHK) | 4-MHA | Tryptophan-2,3-dioxygenase, Kynurenine formamidase, Kynurenine 3-monooxygenase, Methyltransferase, Hydroxykynureninase | Streptomyces chrysomallus | mdpi.com |
| Tryptophan | 3-Hydroxyanthranilic acid (3-HAA) | 4-MHA | (Enzymes for 3-HAA formation), Methyltransferase | Streptomyces antibioticus | mdpi.com |
Contribution to Cellular Redox Homeostasis (in relation to related 3-HAA and 3-HK)
While direct studies on the specific contribution of 4-MHA to cellular redox homeostasis are limited, the activities of its close structural and biosynthetic relatives, 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxykynurenine (3-HK), provide significant insights. Both 3-HAA and 3-HK are o-aminophenols and are known to be highly redox-active molecules. acs.orgnih.govnih.gov
Research has shown that 3-HAA and 3-HK can reduce metal ions such as Cu(II) and Fe(III) to their lower oxidation states, Cu(I) and Fe(II), respectively. acs.orgnih.gov This metal ion reduction can lead to the generation of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide, particularly in a copper-dependent manner. acs.orgnih.gov This suggests that under certain conditions, these metabolites could contribute to oxidative stress.
Conversely, there is also evidence for the antioxidant and cytoprotective roles of these compounds. 3-HAA has been shown to induce the expression of the antioxidant enzyme hemeoxygenase-1 (HO-1), which has anti-inflammatory properties. nih.gov Furthermore, studies in C. elegans have demonstrated that an increase in the physiological levels of 3-HAA, achieved by inhibiting its degradation, can extend lifespan and increase resistance to oxidative stress. biorxiv.orgsunybiotech.com This is attributed to 3-HAA's ability to directly degrade hydrogen peroxide and activate the Nrf2/SKN-1 oxidative stress response pathway. biorxiv.org
Given the structural similarity of 4-MHA to 3-HAA (differing only by a methyl group), it is plausible that 4-MHA may also possess redox-active properties and could potentially influence cellular redox homeostasis in a similar manner. However, further research is needed to specifically elucidate the role of 4-MHA in these processes.
Molecular Interactions with Enzyme Systems in Metabolic Pathways
The primary and most well-characterized molecular interaction of 4-MHA is with the this compound activating enzyme, which is the first enzyme in the actinomycin biosynthesis pathway, actinomycin synthetase I. nih.govacs.org This enzyme specifically recognizes and activates 4-MHA through an ATP-dependent process, forming a 4-MHA-adenylate. nih.gov This activation is a prerequisite for its loading onto the NRPS assembly line for pentapeptide synthesis. researchgate.net The enzyme exhibits a degree of substrate flexibility, as it can also activate structural analogs of 4-MHA, although often with different efficiencies. nih.gov
The interaction between 4-MHA and its activating enzyme is a critical control point in actinomycin biosynthesis. The specificity of this interaction ensures that the correct building block is incorporated into the final natural product. The ability of structural analogs to compete with 4-MHA for binding to the enzyme provides a mechanism for the experimental manipulation of actinomycin production and the generation of novel analogs. nih.govresearchgate.net
Table 3: Interaction of 4-MHA and its Analogs with 4-MHA-Activating Enzyme
| Compound | Interaction with 4-MHA-Activating Enzyme | Effect on Actinomycin Synthesis | Reference(s) |
| This compound (4-MHA) | Substrate; activated to 4-MHA-adenylate. | Essential precursor for synthesis. | nih.gov |
| 3-Hydroxyanthranilic acid (3-HA) | Substrate; forms adenylate. | Can be incorporated. | nih.gov |
| Anthranilic acid (AA) | Substrate; forms adenylate. | Can be incorporated. | nih.gov |
| 4-Methyl-3-hydroxybenzoic acid (4-MHB) | Substrate; forms adenylate. | Strong inhibitor of synthesis in vivo. | nih.gov |
| 4-Aminobenzoic acid | Substrate; forms adenylate. | Leads to accumulation of acyl pentapeptide lactones. | nih.govnih.gov |
| 3-Hydroxybenzoic acid | Substrate; forms adenylate. | Leads to accumulation of acyl pentapeptide lactones. | nih.govnih.gov |
| 3-Hydroxykynurenine (3-HK) | Not a substrate; no adenylate formed. | Not incorporated. | nih.gov |
| Tryptophan (Trp) | Not a substrate; no adenylate formed. | Not incorporated. | nih.gov |
Chemical Synthesis and Synthetic Biology Approaches to 4 Methyl 3 Hydroxyanthranilic Acid and Analogues Research Focus
Research Methodologies for Total Synthesis
The complete synthesis of 4-M-3-HAA can be approached through various methodologies, from purely chemical routes to those that incorporate enzymatic steps.
Strategies for de novo Chemical Synthesis in Academic Settings
While detailed academic syntheses specifically for 4-Methyl-3-hydroxyanthranilic acid are not extensively documented in readily available literature, strategies for the synthesis of structurally related substituted anthranilic acids provide a roadmap for its potential de novo construction. These approaches often involve the manipulation of substituted benzene (B151609) rings through a sequence of reactions such as nitration, reduction, halogenation, and hydroxylation.
For instance, the synthesis of halogenated 3-hydroxyanthranilic acid derivatives has been described, offering insights into plausible synthetic routes for 4-M-3-HAA. google.com A general strategy could involve starting with a commercially available substituted toluene (B28343) derivative. The key steps would likely include:
Nitration: Introduction of a nitro group onto the aromatic ring, which can be subsequently reduced to the amino group characteristic of anthranilic acids.
Hydroxylation: Introduction of the hydroxyl group at the desired position. This can be a challenging step due to regioselectivity issues.
Carboxylation: Introduction of the carboxylic acid group.
Reduction: Conversion of the nitro group to an amino group.
The specific order and methodology for these steps would need to be carefully designed to ensure the correct isomer is obtained. Protecting groups would likely be necessary to prevent unwanted side reactions.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches leverage the high selectivity of enzymes to perform specific transformations within a chemical synthesis sequence. In the context of 4-M-3-HAA, enzymes involved in its natural biosynthetic pathway are of particular interest.
Research has elucidated a four-enzyme pathway for the formation of 3,5-dihydroxy-4-methylanthranilic acid, a related compound, which proceeds through 4-M-3-HAA (referred to as 3-hydroxy-4-methylanthranilic acid or 3H4MAA in some literature). This pathway offers a blueprint for a chemoenzymatic synthesis strategy. The key enzymatic steps are:
Methylation: A SAM-dependent methyltransferase can be used to methylate a suitable precursor.
Hydrolysis: A kynureninase can then hydrolyze the methylated intermediate to form 4-M-3-HAA.
This enzymatic cascade could be performed in a single pot (one-pot synthesis) or in a stepwise fashion using isolated and purified enzymes.
Derivatization and Analogue Synthesis for Research Probes
The generation of analogs of 4-M-3-HAA is crucial for creating research probes to study the mechanisms of action of natural products like actinomycin (B1170597) and for developing new compounds with improved or novel biological activities.
Precursor-Directed Biosynthesis (Mutasynthesis) for Novel Analogues
Precursor-directed biosynthesis, also known as mutasynthesis, is a powerful technique that involves feeding synthetic, non-natural precursors to a mutant strain of a microorganism that is blocked in the synthesis of the natural precursor. The microorganism's biosynthetic machinery then incorporates the synthetic precursor to produce a novel analog of the natural product.
Researchers have successfully utilized precursor-directed biosynthesis to generate halogenated anthranilates. By feeding halogenated anthranilic acid analogs to engineered yeast strains (Saccharomyces cerevisiae) that express key enzymes from bacterial biosynthetic pathways, novel halogenated compounds can be produced. This approach has been demonstrated to be effective for producing a variety of substituted anthranilates.
Similarly, methoxy-substituted analogs of 4-M-3-HAA can be generated using precursor-directed biosynthesis. By supplying methoxylated anthranilic acid precursors to the same or similar engineered yeast strains, the biosynthetic machinery can incorporate these precursors to create novel methoxy-substituted products. This method allows for the systematic exploration of how methoxy (B1213986) substitutions affect the biological activity of the final natural product analog.
Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation
The elucidation of the biosynthetic pathway of this compound (4-MHA), a key precursor for various natural products, has been significantly advanced through the use of isotopic labeling studies. This technique involves feeding microorganisms with precursors enriched with stable or radioactive isotopes and then tracing the incorporation of these isotopes into the final product. This approach provides definitive evidence for the origin of each atom within the molecule, thereby mapping the metabolic route.
Early investigations into the biosynthesis of actinomycin, for which 4-MHA is a chromophore precursor, established that tryptophan is a primary building block. nih.govnih.gov It was shown that in various Streptomyces species, tryptophan undergoes a series of enzymatic transformations to yield 4-MHA. nih.govnih.gov The pathway generally proceeds through the formation of 3-hydroxyanthranilic acid (3-HAA) from tryptophan, followed by methylation to form 4-MHA. nih.gov
To confirm the origin of the methyl group in 4-MHA, feeding experiments with isotopically labeled methionine, the precursor to the universal methyl donor S-adenosylmethionine (SAM), are employed. By using methionine with a labeled methyl group (e.g., ¹³CH₃ or ¹⁴CH₃), researchers can track the transfer of this specific methyl group to the 4-position of the 3-hydroxyanthranilic acid core.
The analysis of the isotopically labeled 4-MHA is typically carried out using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net
NMR Spectroscopy: When using precursors labeled with stable isotopes like ¹³C or ¹⁵N, NMR spectroscopy can pinpoint the exact location of the incorporated isotopes within the 4-MHA molecule. For instance, ¹³C-NMR analysis of 4-MHA isolated from a culture fed with [¹³C]-tryptophan would show enhanced signals for the carbon atoms derived from tryptophan. researchgate.net
Mass Spectrometry: MS is used to determine the mass shift in the final product due to the incorporation of heavier isotopes. High-resolution mass spectrometry can confirm the elemental composition and the number of incorporated isotopic labels. nih.gov
Table 1: Representative Data from Isotopic Labeling Studies for 4-MHA Biosynthesis Elucidation
| Precursor Fed | Isotopic Label | Expected Labeled Position(s) in 4-MHA | Analytical Method | Expected Observation |
| L-Tryptophan | ¹³C (uniformly labeled) | Aromatic ring and carboxyl group | ¹³C-NMR, MS | Enrichment of all carbon signals in the corresponding parts of the 4-MHA molecule; increased molecular weight in MS. |
| L-Tryptophan | ¹⁵N (indole) | Amino group | ¹⁵N-NMR, MS | Enrichment of the nitrogen signal; increased molecular weight in MS. |
| L-Methionine | ¹³CH₃ (methyl group) | Methyl group at C-4 | ¹³C-NMR, MS | Specific enrichment of the C-4 methyl carbon signal; increased molecular weight in MS. |
This systematic approach of using isotopically labeled precursors and analyzing the resulting products provides a powerful tool for unequivocally establishing the biosynthetic origins and the enzymatic steps involved in the formation of complex natural products like this compound.
Engineering of Microbial Systems for Enhanced this compound Production and Derivatization
The production of this compound (4-MHA) and its derivatives through microbial fermentation presents a promising alternative to chemical synthesis. Metabolic engineering of microbial hosts, such as Escherichia coli and Streptomyces species, allows for the targeted enhancement of 4-MHA production and the creation of novel analogues. nih.govnih.gov
The core strategies for enhancing 4-MHA production in a microbial host involve:
Overexpression of Precursor Supplying Pathways: The biosynthesis of 4-MHA is dependent on the availability of its precursors, primarily tryptophan and S-adenosylmethionine (SAM). nih.gov Engineering the host to overproduce these precursors can significantly increase the final titer of 4-MHA. For instance, upregulating the shikimate pathway, which leads to chorismate and subsequently tryptophan, can increase the pool of the anthranilate core. mdpi.com
Heterologous Expression of Biosynthetic Genes: The genes responsible for the conversion of tryptophan to 4-MHA from a native producer, such as Streptomyces, can be cloned and expressed in a more genetically tractable and faster-growing host like E. coli. nih.govnih.gov This allows for easier optimization of fermentation conditions and genetic manipulation.
Elimination of Competing Pathways: To channel the metabolic flux towards 4-MHA, genes responsible for the degradation of 4-MHA or its precursors, or for the synthesis of competing byproducts, can be knocked out. nih.gov
Enzyme Engineering: The enzymes in the 4-MHA biosynthetic pathway can be engineered to have improved catalytic efficiency, substrate specificity, or stability, further boosting production.
Furthermore, engineered microbial systems can be utilized to produce novel derivatives of 4-MHA. By introducing enzymes with different substrate specificities or by feeding the engineered microbes with analogues of the natural precursors, a variety of new compounds can be synthesized. For example, by expressing different methyltransferases or by providing alternative acyl-CoA precursors, it is possible to generate a library of 4-MHA derivatives with modified properties.
While specific data on the enhanced production of 4-MHA is limited, research on the production of related anthranilate derivatives in engineered E. coli provides a strong proof-of-concept for the feasibility of these strategies for 4-MHA.
Table 2: Production of Anthranilate Derivatives in Engineered E. coli
| Product | Host Strain | Key Engineered Features | Titer (mg/L) | Reference |
| N-methylanthranilate | E. coli | Expression of N-methyltransferase (NMT) from Ruta graveolens. | ~29.1 | nih.gov |
| Methyl N-methylanthranilate | E. coli | Expression of NMT and anthraniloyl-CoA:methanol acyltransferase (AMAT). | ~95.2 µM | nih.gov |
| Naringenin 7-sulfate | E. coli | Expression of sulfotransferase from Arabidopsis thaliana; CRISPRi repression of cysH. | 47.7 | frontiersin.org |
| Hypoxanthine | E. coli | Blocked decomposition pathway, alleviated feedback inhibition, introduced purine (B94841) operon from Bacillus subtilis. | 30,600 | nih.gov |
The successful production of these related compounds demonstrates the potential of applying similar metabolic engineering strategies to achieve high-titer production of this compound and to generate novel derivatives for various applications.
Advanced Research Methodologies for Characterization and Study of 4 Methyl 3 Hydroxyanthranilic Acid
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental in isolating 4-Methyl-3-hydroxyanthranilic acid from intricate biological matrices and reaction mixtures. These techniques exploit the differential partitioning of the compound between a stationary and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both the qualitative detection and quantitative measurement of this compound and its derivatives. nih.govnih.gov The technique's high resolution and sensitivity make it ideal for analyzing complex samples.
In a typical HPLC setup for analyzing actinomycins and their precursors, a reversed-phase column, such as a YMC-ODS-A (4.6 × 250 mm, 5 μm), is often employed. frontiersin.org The separation is achieved using a gradient elution system, commonly involving a mixture of water and methanol, at a specific flow rate, and detection is frequently carried out at a wavelength of 443 nm, which is the maximum absorbance for the phenoxazinone chromophore present in actinomycins. frontiersin.org For preparative purposes, a semi-preparative column with a larger diameter is used to purify the compounds of interest. nih.govfrontiersin.org The purity of the isolated compound can be assessed by the area normalization method from the HPLC chromatogram. nih.gov
The application of HPLC extends to the quantitative analysis of related compounds in various biological and food samples. For instance, a method for determining methyl anthranilate and other related compounds in honey utilizes a reversed-phase column with a gradient of aqueous acetic acid-acetonitrile and acetonitrile-water, with UV detection at 250 nm. researchgate.net This highlights the versatility of HPLC in handling different sample matrices and target analytes.
Paper and Thin-Layer Chromatography (TLC) for Screening and Initial Separation
Paper chromatography and Thin-Layer Chromatography (TLC) are valuable for the initial screening and separation of this compound and related compounds. nih.govepa.govnih.gov These techniques are relatively simple, rapid, and cost-effective, making them suitable for preliminary analysis and for monitoring the progress of purification.
Historically, paper chromatography was instrumental in the identification of actinomycins. nih.gov In modern applications, TLC is widely used for the analysis of phenolic compounds, including derivatives of anthranilic acid. nih.govsemanticscholar.orgopenaccesspub.org For the separation of phenolic compounds, a silica (B1680970) gel GF plate is often used as the stationary phase, with a mobile phase consisting of a mixture of solvents like toluene (B28343), acetone, and formic acid. nih.gov The separated spots on the TLC plate can be visualized under UV light or by spraying with a suitable reagent, such as ferric chloride for phenolic compounds. semanticscholar.orgopenaccesspub.org The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound under specific chromatographic conditions and can be used for its identification by comparison with standards. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecular weight, elemental composition, and fragmentation patterns of the molecule.
Mass Spectrometry (MS) for Accurate Mass Measurement, Identification, and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the accurate mass measurement, identification, and quantification of this compound and its metabolites. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has proven to be an efficient and rapid technique for the in situ detection and characterization of actinomycins and their precursors directly from microbial cultures. nih.govresearchgate.net This method allows for high-throughput screening of a large number of samples with high sensitivity and accuracy. nih.gov In MALDI-TOF MS, the sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.
Post-source decay (PSD) MALDI-TOF MS can be used for the structural characterization of the isolated compounds by analyzing their fragmentation patterns. nih.govresearchgate.net This provides valuable information about the sequence of amino acids in the peptide lactone rings of actinomycins. researchgate.net
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) combines the separation power of HPLC with the sensitive detection and structural information provided by mass spectrometry. nih.gov This hyphenated technique is widely used for the quantification of tryptophan metabolites, including 3-hydroxyanthranilic acid, in biological fluids like serum and peritoneal fluid. nih.gov
In ESI-LC-MS, the eluent from the HPLC column is passed through an electrospray needle, where a high voltage is applied to generate charged droplets. As the solvent evaporates, the analyte molecules become ionized and can be detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This process provides a unique fragmentation pattern that serves as a molecular fingerprint for structural confirmation. nih.gov For the analysis of 3-hydroxyanthranilic acid and related compounds, positive ion mode is often preferred as it generally results in a higher abundance of protonated ions ([M+H]+). nih.gov
Genetic Manipulation Techniques for Biosynthesis Studies
The elucidation of the biosynthetic pathway of this compound (4-MHA), a key chromophoric precursor of the actinomycin (B1170597) group of antibiotics, has been significantly advanced through the application of sophisticated genetic manipulation techniques. These methodologies have enabled researchers to functionally characterize the genes involved and to identify and compare the biosynthetic gene clusters (BGCs) across different producing organisms.
Gene Deletion and Replacement Strategies for Functional Assignment
Gene deletion and replacement are powerful tools for determining the function of specific genes within a biosynthetic pathway. By inactivating a candidate gene, researchers can observe the resulting metabolic phenotype, such as the abolition of product formation or the accumulation of an intermediate, thereby assigning a function to the disrupted gene.
In the study of 4-MHA biosynthesis, which is an integral part of the actinomycin BGC in Streptomyces species, gene disruption has been instrumental. For instance, in Streptomyces chrysomallus, a significant portion of the actinomycin BGC was deleted and replaced with a hygromycin resistance cassette. nih.gov This was achieved by generating two DNA fragments that flanked the target region, which were then used to facilitate the homologous recombination of the resistance marker in place of the native genes. nih.gov Subsequent PCR analysis of the mutant strain confirmed the successful replacement of the gene cluster segment, which included genes essential for actinomycin synthesis. nih.gov This loss-of-function approach directly demonstrated the essentiality of the deleted region for the production of the final antibiotic, and by extension, the biosynthesis of its precursors like 4-MHA.
Similarly, in Streptomyces costaricanus SCSIO ZS0073, a producer of actinomycin D, in vivo gene inactivation studies were conducted to identify regulatory genes within the actinomycin (acn) BGC. mdpi.com By systematically inactivating candidate genes and analyzing the impact on actinomycin D production, researchers can pinpoint the specific roles of individual genes in the biosynthetic pathway. mdpi.com
Mutational studies in Streptomyces chrysomallus have also led to the classification of actinomycin-nonproducing mutants into different genetic classes. nih.gov Feeding experiments with these mutants, where 4-MHA was supplied externally, revealed that one class of mutants was able to resume actinomycin production. nih.gov This suggested that the mutation in this class resided in a gene involved in the biosynthesis of 4-MHA itself. nih.gov
These targeted genetic modifications provide definitive evidence for the function of individual genes within the 4-MHA biosynthetic pathway, moving beyond putative assignments based on sequence homology.
Comparative Genomics and Gene Cluster Identification for Pathway Discovery
Comparative genomics has emerged as a crucial strategy for identifying the complete BGC for a natural product and for understanding the evolutionary relationships of these pathways. By comparing the genomes of producing and non-producing strains, or among strains that produce different analogues of a compound, researchers can identify the conserved set of genes responsible for the biosynthesis of the core chemical scaffold.
The BGC for actinomycin, and therefore for its precursor 4-MHA, has been identified and characterized in several Streptomyces species, including S. chrysomallus, S. iakyrus, and S. costaricanus. nih.govmdpi.comnih.gov In S. chrysomallus, the actinomycin BGC spans approximately 50 kb and contains 28 genes. nih.gov A remarkable feature of this cluster is the presence of two large inverted repeats, suggesting a complex evolutionary history involving gene duplication. nih.gov
Within this and other actinomycin BGCs, a conserved set of genes responsible for 4-MHA biosynthesis has been identified. mdpi.com These genes encode enzymes that catalyze the conversion of tryptophan to 4-MHA. nih.govmdpi.com For example, in S. costaricanus, the genes acnG, acnH, acnL, and acnM have been identified as encoding an arylformamidase, a tryptophan-2,3-dioxygenase, a kynureninase, and a methyltransferase, respectively. mdpi.com These genes show high homology to their counterparts in other actinomycin-producing strains. mdpi.com
The power of comparative genomics lies in its ability to predict gene function and delineate the boundaries of a BGC. By aligning the BGCs from different producers, the core set of biosynthetic genes can be distinguished from flanking genes that may not be directly involved in the pathway. This approach, combining genome mining with comparative analysis, provides a powerful strategy for identifying novel BGCs and understanding the biosynthesis of complex natural products like 4-MHA. nih.govnih.gov
Table of Genes Involved in this compound Biosynthesis
| Gene Designation (in S. costaricanus) | Proposed Enzyme Function | Homologs in other Streptomyces species |
| acnH | Tryptophan-2,3-dioxygenase | Present in S. chrysomallus and S. antibioticus |
| acnG | Arylformamidase (Kynurenine formamidase) | Present in S. chrysomallus and S. antibioticus |
| acnL | Kynureninase | Present in S. chrysomallus and S. antibioticus |
| acnM | Methyltransferase | Present in S. chrysomallus and S. antibioticus |
Future Research Directions and Unresolved Questions
Discovery and Characterization of Novel Biosynthetic Pathways and Enzymes Involving 4-Methyl-3-hydroxyanthranilic Acid
The canonical pathway to 4-MHA proceeds from the amino acid L-tryptophan through the kynurenine (B1673888) pathway, culminating in its formation as the chromophoric core of actinomycin (B1170597). nih.govrsc.org In actinomycin-producing organisms like Streptomyces chrysomallus, the biosynthetic gene cluster contains specific isoforms of key enzymes—tryptophan dioxygenase, kynurenine formamidase, and hydroxykynureninase—that are distinct from those used in primary tryptophan catabolism. nih.govnih.gov This dedication of enzymes for secondary metabolism highlights an evolutionary strategy to ensure a ready supply of precursors for antibiotic synthesis.
A significant unresolved question is whether other, non-canonical pathways for 4-MHA biosynthesis exist in nature. The discovery of a novel "chorismate/DHHA pathway" for the formation of the closely related compound 3-hydroxyanthranilic acid (3-HAA) in the biosynthesis of limazepine and other pyrrolobenzodiazepine (PBD) antitumor agents suggests that nature possesses a wider enzymatic toolkit for synthesizing aminobenzoic acid derivatives than previously appreciated. scispace.comresearchgate.net This pathway starts from chorismate, a key branch point in aromatic amino acid synthesis, rather than tryptophan. Future research, empowered by genome mining of diverse microorganisms, may uncover analogous novel pathways leading to 4-MHA or its derivatives. Identifying and characterizing the enzymes from such pathways could provide new biocatalysts for synthetic biology applications.
Furthermore, comparing the gene clusters from different actinomycin-producing strains, such as S. chrysomallus and Kitasatospora sp. YINM00002, reveals variations in accessory genes surrounding a conserved core. rsc.org This suggests that while the central route to 4-MHA may be conserved, its regulation and integration with cellular metabolism could differ, presenting opportunities to discover novel enzymatic and regulatory components.
Advanced Mechanistic Understanding of Enzyme-Substrate Interactions and Catalysis at the Molecular Level
While the enzymes leading to and activating 4-MHA have been identified, a deep mechanistic understanding at the molecular level is largely outstanding. The 4-MHA-activating enzyme from S. chrysomallus, which catalyzes the formation of 4-MHA-adenylate, has been purified and shown to have a broad substrate specificity, acting on various structural analogues. nih.gov However, high-resolution crystal structures of this enzyme, both in its unbound state and in complex with 4-MHA and ATP, are needed. Such structural data would illuminate the specific amino acid residues responsible for substrate binding and catalysis, explaining the observed substrate flexibility.
Detailed structural and mechanistic studies, like those performed on 3-hydroxyanthranilate-3,4-dioxygenase (HAO), are a key future direction. pnas.org Research on HAO has employed time-resolved crystallography and spectroscopy to trap and characterize multiple catalytic intermediates, revealing the precise steps of oxygen activation and aromatic ring cleavage. pnas.org Applying similar advanced techniques to the enzymes of the 4-MHA pathway—such as the dedicated kynureninase and the methyltransferase that adds the methyl group—would provide profound insights into their catalytic mechanisms. Understanding how these enzymes recognize their specific substrates and prevent the processing of intermediates from primary metabolism is a critical unresolved question. For instance, structural analysis of the methyltransferase could reveal how it achieves regiospecific methylation at the C4 position of 3-hydroxyanthranilic acid.
Rational Design and Engineering of Microbial Biosynthetic Pathways for Targeted Production or Diversification
The elucidation of the actinomycin biosynthetic gene cluster provides a roadmap for metabolic engineering and synthetic biology efforts. nih.govnih.gov A major future goal is the rational design of microbial "cell factories" for the high-titer production of 4-MHA or novel actinomycin analogues. General strategies in metabolic engineering, such as optimizing precursor supply and overexpressing pathway genes, are directly applicable. rsc.org
One key challenge is to channel metabolic flux from tryptophan away from primary catabolism and toward 4-MHA synthesis. This could be achieved by deleting competing pathways or by placing the dedicated biosynthetic genes under the control of strong, inducible promoters. The heterologous expression of the entire 4-MHA pathway in a robust, fast-growing host like Escherichia coli represents a promising strategy for targeted production, similar to successful efforts with other natural product pathways like terpenoids. mdpi.com
Furthermore, the substrate flexibility of enzymes like the 4-MHA activating enzyme opens the door for pathway diversification. nih.gov By feeding engineered strains with synthetic analogues of 4-MHA or its precursors, it may be possible to generate novel actinomycins with improved therapeutic properties, such as higher efficacy or lower toxicity. rsc.org This approach, often called mutasynthesis, combined with rational protein engineering of the nonribosomal peptide synthetases (NRPS) that assemble the peptide chains, could lead to a wide array of new chemical entities.
Development of New Research Tools and Probes Based on this compound
Beyond its role as a biosynthetic intermediate, the chemical structure of 4-MHA makes it a candidate for development into novel research tools. There is significant potential in synthesizing derivatives of 4-MHA to serve as chemical probes for studying the enzymes in its own pathway and related biological systems. For example, creating fluorescently-tagged or biotinylated versions of 4-MHA could enable the development of high-throughput screening assays to discover inhibitors of the 4-MHA-activating enzyme or other downstream enzymes. acs.org These tools would be invaluable for studying enzyme kinetics, localization within the cell, and protein-protein interactions.
Moreover, the synthesis of libraries of 4-MHA derivatives could yield new bioactive molecules. nih.govresearchgate.netnih.gov Given that the related compound 3-HAA exhibits significant biological activities and that 4-MHA itself is suggested to have antioxidant and anti-inflammatory properties, exploring the pharmacological potential of its derivatives is a logical next step. ontosight.aibiorxiv.org These new compounds could be screened for various activities, including as enzyme inhibitors, receptor agonists/antagonists, or novel antibiotic and anticancer agents, thereby expanding the chemical space for drug discovery.
Comprehensive Systems Biology Approaches for Metabolic Flux Analysis and Network Reconstruction
A comprehensive understanding of 4-MHA production requires a systems-level perspective that integrates genomic information with metabolic function. Reconstructing the complete metabolic network of an actinomycin producer like S. chrysomallus is a foundational step. This network model would serve as the basis for Metabolic Flux Analysis (MFA), a powerful technique for quantifying the flow of metabolites through the cell's intricate reaction network.
A key unresolved question is how the flux of tryptophan is partitioned between primary metabolism (for protein synthesis) and secondary metabolism (for actinomycin production). MFA, using ¹³C-labeled substrates, can precisely map this distribution and identify metabolic bottlenecks in 4-MHA synthesis. For instance, studies have shown that actinomycin synthesis is subject to catabolite repression by amino acids like glutamate, which suppresses the key enzyme tryptophan oxygenase. nih.gov An MFA study could quantify the impact of this regulation on pathway flux and suggest genetic or process-level interventions to overcome it.
By integrating transcriptomic, proteomic, and metabolomic data with a flux model, researchers can build a highly predictive "digital twin" of the organism. This systems biology approach would enable the in silico testing of genetic modifications aimed at optimizing 4-MHA production before performing laborious laboratory experiments, thus accelerating the rational design of overproducing strains.
Exploration of Undiscovered Biological Roles and Regulatory Networks (Mechanistic Focus)
While 4-MHA is defined by its role as the precursor to the DNA-intercalating agent actinomycin D, it is plausible that the intermediate itself possesses undiscovered biological functions. nih.gov The related tryptophan metabolite, 3-HAA, is known to be redox-active and modulates immune cell function. biorxiv.org Preliminary evidence suggests 4-MHA may also have antioxidant properties. ontosight.ai Future research should focus on mechanistically exploring these potential activities. For example, does 4-MHA protect the producing organism from oxidative stress? Could it act as a signaling molecule, either within the producing cell or in its interactions with other microbes in the soil environment?
The regulation of the actinomycin gene cluster is also an area ripe for discovery. Genetic studies have identified distinct classes of non-producing mutants, suggesting a multi-layered regulatory network. nih.gov One class of mutations appears to affect a regulatory locus that controls the expression of the actinomycin synthetase enzymes. nih.gov The actinomycin gene cluster in S. costaricanus contains a TetR family transcriptional regulator, AcnR, which likely plays a key role in controlling pathway expression, possibly in response to the intracellular concentration of an intermediate or the final product. nih.gov A mechanistic focus on these regulatory systems, including the identification of the specific molecules that bind to these regulators and the promoters they control, will be critical to fully understanding—and ultimately manipulating—the production of 4-MHA and actinomycin.
Q & A
Basic Research Questions
Q. What is the biosynthetic pathway for 4-methyl-3-hydroxyanthranilic acid (this compound) in Streptomyces species?
- Answer: this compound is synthesized via enzymatic methylation of 3-hydroxyanthranilic acid. In Streptomyces antibioticus, the enzyme 3-hydroxyanthranilic acid 4-methyltransferase catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 4-position of 3-hydroxyanthranilic acid. Isotopic labeling studies (e.g., ¹³C/¹⁵N) confirm this pathway and trace precursor incorporation into actinomycin chromophores .
Q. Which spectroscopic techniques are standard for characterizing this compound and its metal complexes?
- Answer: UV-Vis spectroscopy identifies π→π* transitions in the aromatic ring and charge-transfer bands in metal complexes. IR spectroscopy confirms hydroxyl (-OH) and carboxyl (-COOH) functional groups. Mass spectrometry (ESI-MS or MALDI-TOF) determines molecular weight and fragmentation patterns. For metal complexes (e.g., Cu(II)/Ni(II)), magnetic susceptibility and EPR spectroscopy elucidate coordination geometry .
Q. How does this compound contribute to actinomycin biosynthesis?
- Answer: this compound serves as a precursor for the phenoxazinone chromophore of actinomycin. Actinomycin synthetase I (ACMS I) adenylates this compound, forming an acyl-AMP intermediate. This is transferred to a carrier protein (ArCP) for dimerization and cyclization to produce the chromophore. Gene cluster analyses in Streptomyces confirm ACMS I and ArCP roles .
Advanced Research Questions
Q. What experimental strategies characterize adenylation enzyme specificity for this compound in nonribosomal peptide synthetases (NRPS)?
- Answer: A γ-¹⁸O₄-ATP pyrophosphate exchange assay measures enzyme activity by tracking isotopic back-exchange into ATP via MALDI-TOF or LC-MS. This method identified the adenylation domain in Streptomyces refuinius that selectively activates this compound at 47°C. Mutagenesis of substrate-binding residues (e.g., A328V) further validates specificity .
Q. How can contradictions in redox activity of this compound be resolved across biological systems?
- Answer: Redox behavior depends on metal ion availability and cellular context. In in vitro systems, this compound reduces Cu(II) to Cu(I), generating H₂O₂ and promoting α-crystallin cross-linking in cataract models. However, in immune cells, it suppresses NF-κB by inhibiting PDK1, independent of metal interactions. Comparative studies using metal chelators (e.g., EDTA) or cell-specific knockouts (e.g., T cells) clarify these disparities .
Q. What methodologies are used to analyze this compound’s role in oxidative protein modification?
- Answer: Redox activity is assessed via:
- Electrochemical assays: Cyclic voltammetry quantifies reduction potentials.
- Protein cross-linking: SDS-PAGE/Western blot detects α-crystallin oligomerization.
- ROS detection: Fluorescent probes (e.g., Amplex Red) measure H₂O₂ generation.
- Mass spectrometry: Identifies post-translational modifications (e.g., dityrosine crosslinks) .
Q. How do researchers study transcriptional regulation of this compound biosynthetic genes in Streptomyces?
- Answer: Glucose repression studies and promoter-probe vectors (e.g., lacZ fusions) reveal that act cluster genes (e.g., acmS I) are regulated by carbon catabolite repression. Chromatin immunoprecipitation (ChIP) identifies transcription factors (e.g., ActR) binding to promoter regions. RNA-seq during actinomycin production phases tracks gene expression dynamics .
Methodological Considerations
- Synthetic Challenges: Retrosynthetic analysis for quinazolinone derivatives suggests anthranilic acid derivatives as precursors, but methylation at the 4-position requires regioselective protection/deprotection strategies (e.g., using benzoyl chloride or acetic anhydride) .
- Analytical Standards: Deuterated analogs (e.g., 3-hydroxyanthranilic acid-d₃) serve as internal standards for LC-MS quantification in biological matrices .
- Enzyme Kinetics: Michaelis-Menten parameters (Km, kcat) for methyltransferases or adenylation domains are determined via radiometric assays (¹⁴C-SAM) or coupled enzyme systems .
Key Research Gaps
- Structural Biology: No crystal structures exist for 3-hydroxyanthranilic acid 4-methyltransferase or ACMS I; homology modeling and cryo-EM could address this.
- Ecological Roles: The ecological function of this compound in soil microbes (beyond antibiotic production) remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
